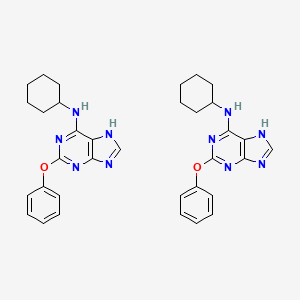
N-cyclohexyl-2-phenoxy-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-phenoxy-7H-purin-6-amine is a chemical compound with the molecular formula C17H19N5O. It is known for its role as an adenosine A3 receptor antagonist, which makes it significant in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-phenoxy-7H-purin-6-amine typically involves the reaction of 2-phenoxy-7H-purin-6-amine with cyclohexylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-phenoxy-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-cyclohexyl-2-phenoxy-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Studied for its role in modulating adenosine receptors, which are involved in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation and cancer due to its receptor antagonistic properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-phenoxy-7H-purin-6-amine involves its interaction with adenosine A3 receptors. By binding to these receptors, it inhibits their activity, which can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This makes it a valuable compound in the study of diseases where these pathways are dysregulated .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-phenoxy-7H-purin-6-amine
- MRS 3777 hemioxalate : Another adenosine A3 receptor antagonist with high affinity and selectivity.
Uniqueness
This compound is unique due to its specific structure, which confers high selectivity for adenosine A3 receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential.
Properties
Molecular Formula |
C34H38N10O2 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenoxy-7H-purin-6-amine |
InChI |
InChI=1S/2C17H19N5O/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22) |
InChI Key |
ZYVKEIQGOGHCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



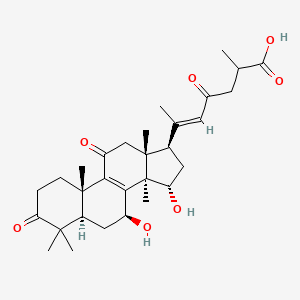
![propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate](/img/structure/B10821040.png)
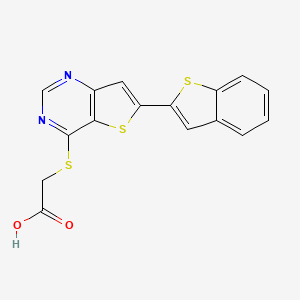
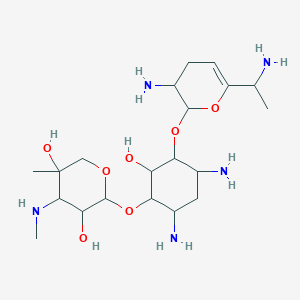
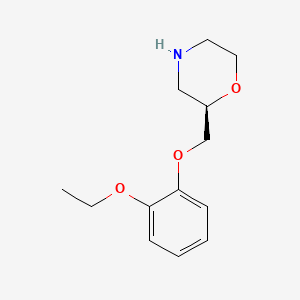
![Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10821068.png)
![2-amino-4-[4-[C-[[1-[carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10821075.png)
![(2R,4'R,6R,9E,11R,13E,15E)-4',11-Dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B10821077.png)
![(Z,2R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10821085.png)
![N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide](/img/structure/B10821091.png)
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10821120.png)

![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)
